An In-depth Technical Guide to the Chemical Properties and Reactivity of 1-Chloro-2-ethylbenzene
An In-depth Technical Guide to the Chemical Properties and Reactivity of 1-Chloro-2-ethylbenzene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical properties and reactivity of 1-chloro-2-ethylbenzene, a key intermediate in the synthesis of various organic compounds.[1] With the CAS number 89-96-3, this compound is a colorless to light yellow liquid with a mild, aromatic odor.[1] It serves as a versatile building block in the pharmaceutical, agrochemical, and dye industries.[1]
Chemical and Physical Properties
1-Chloro-2-ethylbenzene is a monoalkyl chloride with the molecular formula C8H9Cl.[1][2][3][4] Its properties are summarized in the table below, providing a foundation for its handling and application in various chemical syntheses.
| Property | Value | Source |
| Molecular Formula | C8H9Cl | [1][2][3][4] |
| Molecular Weight | 140.61 g/mol | [1][2][3][4] |
| Melting Point | -82.7 °C | [1][5] |
| Boiling Point | 85 °C at 25 mmHg | [1] |
| Density | 1.04 - 1.0569 g/cm³ | [1][5][6] |
| Flash Point | 60 °C | [1] |
| Refractive Index | 1.5218 | [1] |
| Appearance | Clear, colorless to light yellow liquid | [1] |
Reactivity and Reaction Mechanisms
The reactivity of 1-chloro-2-ethylbenzene is primarily dictated by the interplay of the chloro and ethyl substituents on the aromatic ring. These groups influence the regioselectivity of electrophilic aromatic substitution and the reactivity of the ethyl side chain.
Electrophilic Aromatic Substitution (EAS)
The benzene (B151609) ring of 1-chloro-2-ethylbenzene is susceptible to electrophilic attack. The outcome of these reactions is governed by the directing effects of the existing substituents:
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Chloro Group: The chlorine atom is a deactivating group due to its inductive electron-withdrawing effect, yet it is an ortho, para-director because of resonance electron donation.
-
Ethyl Group: The ethyl group is a weakly activating, ortho, para-director through an inductive effect.
The combined influence of these two groups directs incoming electrophiles to the positions ortho and para to the ethyl group and ortho and para to the chloro group. The primary sites for substitution are positions 4 and 6, with position 4 being sterically less hindered.
Caption: General mechanism of electrophilic aromatic substitution on 1-chloro-2-ethylbenzene.
This protocol describes a general method for the nitration of an aromatic ring, which can be adapted for 1-chloro-2-ethylbenzene.
-
Preparation of Nitrating Mixture: In a round-bottom flask cooled in an ice-water bath (0-5 °C), concentrated sulfuric acid (2.0 eq) is added. Concentrated nitric acid (1.1 eq) is then slowly added while stirring, ensuring the temperature remains below 10 °C.[7]
-
Reaction: 1-Chloro-2-ethylbenzene (1.0 eq) is dissolved in a minimal amount of an inert solvent like dichloromethane (B109758) and added dropwise to the nitrating mixture, maintaining the reaction temperature between 0-10 °C.[7]
-
Monitoring: The reaction is allowed to warm to room temperature and stirred for 2-6 hours. Progress is monitored using Thin-Layer Chromatography (TLC) or Gas Chromatography (GC).[7]
-
Work-up: The reaction is quenched by carefully pouring it over crushed ice, followed by the slow addition of a cold, dilute sodium bicarbonate solution until neutral. The aqueous layer is extracted with dichloromethane.
-
Purification: The combined organic layers are washed with water and brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The resulting nitro-substituted product can be further purified by column chromatography or distillation.[7]
Nucleophilic Aromatic Substitution (SNAr)
The chlorine atom directly attached to the benzene ring in 1-chloro-2-ethylbenzene is generally unreactive towards nucleophilic substitution under standard SN1 and SN2 conditions. This is due to the partial double bond character of the C-Cl bond from resonance with the aromatic ring and the repulsion of incoming nucleophiles by the electron-rich ring.[8]
Reactions under harsh conditions, such as high temperatures and pressures, or in the presence of strong bases, may lead to substitution via an elimination-addition (benzyne) mechanism.[9] However, for practical laboratory synthesis, the aryl chloride is considered inert.
Caption: Summary of the primary reaction pathways for 1-chloro-2-ethylbenzene.
Oxidation of the Ethyl Side Chain
The ethyl group of 1-chloro-2-ethylbenzene can be oxidized to a carboxylic acid group using strong oxidizing agents. A common reagent for this transformation is potassium permanganate (B83412) (KMnO4) in a basic or acidic solution, followed by heating.[10] The benzylic carbon must have at least one hydrogen atom for this reaction to proceed.[10] The final product of this oxidation is 2-chlorobenzoic acid.
This protocol outlines a general method for the oxidation of an alkylbenzene.
-
Setup: To a round-bottom flask equipped with a reflux condenser, add 1-chloro-2-ethylbenzene (1.0 eq), potassium permanganate (3.0 eq), a small amount of sodium carbonate, and water.
-
Reaction: The mixture is heated to reflux with vigorous stirring. The purple color of the permanganate will disappear as it is consumed. The reaction is monitored by TLC until the starting material is no longer present.
-
Work-up: After cooling to room temperature, the brown manganese dioxide precipitate is removed by filtration. The filtrate is then acidified with concentrated hydrochloric acid, which will precipitate the carboxylic acid product.
-
Purification: The solid 2-chlorobenzoic acid is collected by filtration, washed with cold water, and can be further purified by recrystallization.
Synthetic Pathways
1-Chloro-2-ethylbenzene can be synthesized through various methods, with Friedel-Crafts alkylation being a common approach.
Caption: A logical workflow for the synthesis of 1-chloro-2-ethylbenzene.
This guide provides a foundational understanding of the chemical properties and reactivity of 1-chloro-2-ethylbenzene. The presented information, including tabulated data, reaction mechanisms, and experimental protocols, is intended to support researchers and scientists in the effective application of this compound in their work.
References
- 1. Cas 89-96-3,1-CHLORO-2-ETHYLBENZENE | lookchem [lookchem.com]
- 2. 1-Chloro-2-ethylbenzene | C8H9Cl | CID 6995 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. C8H9Cl_Molecular formula [molbase.com]
- 4. Benzene, 1-chloro-2-ethyl- [webbook.nist.gov]
- 5. 1-chloro-2-ethylbenzene [stenutz.eu]
- 6. spectrabase.com [spectrabase.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. m.youtube.com [m.youtube.com]
